Ivoqualine

Description

Historical Perspectives on Quinoline (B57606) Derivatives in Pharmacological Research

The quinoline scaffold, a nitrogen-containing heterocyclic compound, boasts a rich history in pharmacological research, dating back to its initial isolation. In 1834, Friedlieb Ferdinard Runge first discovered and isolated quinoline from coal tar guidetomalariapharmacology.orgguidetopharmacology.orgmims.com. Belonging to the alkaloid family, quinoline and its derivatives quickly gained prominence in medicinal chemistry due to their diverse bioactivities guidetomalariapharmacology.orgguidetopharmacology.org.

Historically, quinoline derivatives have been pivotal in the fight against various diseases. Cinchocaine, a quinoline-based compound, was among the first local anesthetics synthesized guidetomalariapharmacology.org. The most notable early application was in anti-malarial therapy, with compounds like quinine, isolated from cinchona bark, and later synthetic quinoline compounds such as chloroquine (B1663885) and primaquine, playing crucial roles in combating malaria guidetomalariapharmacology.orgciteab.com.

The therapeutic utility of quinoline derivatives expanded significantly over time. Fluoroquinolones, exemplified by ciprofloxacin, became a vital class of antibacterial agents, primarily by inhibiting bacterial DNA gyrase or topoisomerase IV guidetomalariapharmacology.orgguidetopharmacology.org. Quinoline motifs have also demonstrated efficacy as anticancer agents, with drugs like topotecan (B1662842) and camptothecin (B557342) acting through mechanisms such as inducing apoptosis and inhibiting topoisomerase guidetomalariapharmacology.orgguidetopharmacology.org. Furthermore, quinoline derivatives have found applications as local anesthetics (e.g., dibucaine) and anti-tubercular agents (e.g., bedaquiline), highlighting their broad spectrum of pharmacological activities guidetomalariapharmacology.org. The continuous development of new quinoline-derived drugs is driven by the emergence of drug resistance and the need for agents with improved therapeutic profiles guidetomalariapharmacology.org.

Contemporary Significance of Heterocyclic Compounds as Therapeutic Scaffolds

Heterocyclic compounds, characterized by ring structures containing at least one atom other than carbon (such as nitrogen, oxygen, or sulfur), are indispensable in modern medicinal chemistry citeab.com. Their structural diversity and versatility make them highly attractive building blocks for drug design citeab.com. These compounds are recognized as recurrent and privileged scaffolds in drug discovery and development, contributing to a vast array of therapeutic agents.

The prevalence of heterocycles in pharmaceuticals is striking, with over 85% of all physiologically active chemicals containing a heterocycle, and nitrogen heterocycles being particularly common backbones in complex drug structures. This significance stems from their ability to be finely tuned to interact with specific biological targets, optimize pharmacokinetic properties, and circumvent drug resistance mechanisms.

Contemporary research leverages advancements in synthetic methodologies and computational tools to rationally design and optimize heterocyclic compounds with enhanced biological activities. They are explored for their potential in developing innovative therapies across numerous indications, including but not limited to antibiotics, antivirals, antifungals, antitumoral agents, antioxidants, and neuroprotective compounds. The ongoing efforts in designing and synthesizing novel heterocyclic compounds underscore their immense potential to address unmet medical needs and combat complex diseases citeab.com.

Academic Rationale for Investigating Ivoqualine

The academic rationale for investigating this compound is rooted in the proven pharmacological versatility of the quinoline scaffold and the continuous demand for novel therapeutic agents with improved specificity and potency. This compound is identified as a quinoline derivative. A key research finding concerning this compound is its reported activity as a potent and selective inhibitor of serotonin (B10506) uptake. Notably, this compound has been found to be approximately 20 times more active than clomipramine (B1669221) in this regard. This significant difference in activity highlights this compound's potential as a lead compound for further development in areas related to serotonin reuptake inhibition.

The ongoing academic pursuit in medicinal chemistry often focuses on identifying and optimizing compounds that exhibit high potency and selectivity for specific biological targets, thereby minimizing off-target effects and enhancing therapeutic efficacy uni.lu. Given that this compound demonstrates superior activity as a serotonin uptake inhibitor compared to a known antidepressant like clomipramine, it presents a compelling case for detailed academic investigation. Such investigations aim to elucidate its precise mechanism of action, explore its structure-activity relationships, and potentially guide the design of next-generation therapeutic compounds with improved profiles. The broad and impactful history of quinoline derivatives in drug development further supports the academic interest in exploring novel compounds like this compound that leverage this established pharmacophore.

Compound Names and PubChem CIDs

Structure

3D Structure

Properties

CAS No. |

72714-75-1 |

|---|---|

Molecular Formula |

C20H26N2O |

Molecular Weight |

310.4 g/mol |

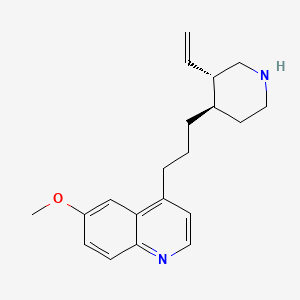

IUPAC Name |

4-[3-[(3S,4R)-3-ethenylpiperidin-4-yl]propyl]-6-methoxyquinoline |

InChI |

InChI=1S/C20H26N2O/c1-3-15-14-21-11-9-16(15)5-4-6-17-10-12-22-20-8-7-18(23-2)13-19(17)20/h3,7-8,10,12-13,15-16,21H,1,4-6,9,11,14H2,2H3/t15-,16-/m1/s1 |

InChI Key |

XFXANHWIBFMEOY-HZPDHXFCSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)CCC[C@@H]3CCNC[C@H]3C=C |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)CCCC3CCNCC3C=C |

Other CAS No. |

72714-75-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Ivoqualine

Chemoenzymatic and Asymmetric Synthetic Routes to Ivoqualine and its Precursors

The synthesis of a complex, likely chiral, molecule such as a novel alkaloid would necessitate precise control over its three-dimensional structure. Modern synthetic chemistry offers powerful tools to achieve this, with chemoenzymatic and asymmetric synthesis being at the forefront.

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the versatility of traditional organic chemistry. nih.gov This approach is particularly advantageous for constructing chiral centers with high enantiomeric purity. For a hypothetical this compound synthesis, enzymes such as lipases, esterases, or oxidoreductases could be employed to resolve racemic mixtures of key precursors or to introduce chirality in a highly specific manner. nih.gov For instance, a key step in the synthesis of the natural product equisetin involves a Diels-Alderase enzyme to construct the core polycyclic system with high stereoselectivity. nih.gov A similar enzymatic cascade could be envisioned for a crucial cyclization step in an this compound synthesis.

Asymmetric synthesis , on the other hand, utilizes chiral catalysts or auxiliaries to stereoselectively create the desired molecule. youtube.comyoutube.com For the construction of a potential this compound scaffold, several asymmetric strategies could be applicable:

Catalytic Asymmetric Hydrogenation: This technique is instrumental in the stereoselective reduction of prochiral ketones or alkenes to introduce chiral alcohols or alkanes, respectively. nih.gov This could be a critical step in setting a specific stereocenter within an this compound precursor.

Asymmetric Cycloaddition Reactions: These reactions are powerful for constructing cyclic and polycyclic systems with controlled stereochemistry. mdpi.com For a complex heterocyclic core, a chiral catalyst could direct the formation of the desired diastereomer in a cycloaddition reaction.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral amines, phosphoric acids, or thioureas could be used to catalyze key bond-forming reactions in the synthesis of an this compound precursor with high enantioselectivity.

The choice between these methods would depend on the specific functional groups and stereochemical requirements of the target this compound molecule.

Strategies for Functionalization and Derivatization of the this compound Core Structure

Once a synthetic route to the core structure of this compound is established, medicinal chemists would explore its functionalization and derivatization to probe its structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to enhance its biological activity, improve its pharmacokinetic properties, or reduce potential toxicity.

Common strategies for derivatization include:

Modification of Peripheral Functional Groups: If the this compound core possesses functional groups such as hydroxyls, amines, or carboxylic acids, these can be readily modified through standard organic reactions like esterification, amidation, or etherification.

Introduction of New Substituents: Aromatic or heteroaromatic rings within the this compound structure could be functionalized using electrophilic or nucleophilic aromatic substitution reactions to introduce a variety of substituents (e.g., halogens, alkyl groups, nitro groups).

Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable tools for creating new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse molecular fragments to the this compound scaffold.

The following table illustrates potential derivatization strategies for a hypothetical this compound core containing a quinoline (B57606) moiety, a common scaffold in bioactive molecules.

| Reaction Type | Reagents and Conditions | Potential Modification to this compound Core |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Introduction of new aryl or heteroaryl groups |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of new C-N bonds |

| Acylation | Acyl chloride or anhydride, base | Ester or amide formation at hydroxyl or amine groups |

| Halogenation | N-Halosuccinimide | Introduction of halogen atoms at specific positions |

Development of Synthetic Routes for Novel this compound Analogues

Building upon the initial SAR studies, the development of synthetic routes for novel this compound analogues would aim to create compounds with significantly improved properties. This often involves more substantial changes to the core structure.

Key approaches to designing novel analogues include:

Scaffold Hopping: This strategy involves replacing the core heterocyclic system of this compound with a different, but structurally related, scaffold that may offer improved properties or easier synthesis.

Bioisosteric Replacement: This involves replacing certain functional groups or fragments of the this compound molecule with other groups that have similar physical or chemical properties, but may lead to enhanced biological activity or metabolic stability. For example, a carboxylic acid group might be replaced with a tetrazole.

Hybrid Molecule Design: This approach involves combining structural features of this compound with those of another known bioactive molecule to create a new hybrid compound with potentially synergistic or novel activities. The synthesis of amodiaquine analogues, for instance, involved hybridizing the amodiaquine scaffold with diethylcarbamazine. nih.gov

The synthesis of these novel analogues would likely require the development of new synthetic routes or the adaptation of the original synthesis to accommodate the structural changes. The ultimate goal is to generate a library of diverse this compound analogues for comprehensive biological evaluation. Research into the synthesis of novel chloroquine (B1663885) analogues has demonstrated the potential of this approach in developing new therapeutic agents. researchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Ivoqualine Analogues

Impact of Substituent Modifications on Serotonin (B10506) Transporter (SERT) Affinity and Selectivity

The serotonin transporter (SERT) plays a critical role in regulating synaptic serotonin levels and is a primary target for antidepressant drugs. nih.govibm.com SERT possesses at least two binding sites: the orthosteric (S1) site, where most current SERT inhibitors bind, and an allosteric (S2) site. mdpi.com Modifying chemical substituents on a lead compound can significantly alter its affinity for these sites and its selectivity over other monoamine transporters like dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET).

Stereochemical Influences on Pharmacological Activity of Ivoqualine Derivatives

Stereochemistry, particularly the presence of chiral centers, profoundly influences the pharmacological properties of drugs, including their potency, selectivity, and interactions with biological systems. wto.orgonelook.comnih.gov this compound itself has defined stereocenters, with its absolute stereochemistry specified. onelook.com Research has indicated the existence of "two epimer quinoline (B57606) derivatives" related to this compound that exhibit 5-hydroxytryptamine-releasing properties. onelook.com

Epimers are stereoisomers that differ in configuration at only one chiral center. iceye.com The pharmacological activity of epimers can vary significantly, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. onelook.comiceye.com One epimer might be highly active, while another could be inactive, have a qualitatively different effect, or even an antagonistic effect. onelook.com For example, in other drug classes, the inversion of stereochemistry at a single chiral center has been shown to cause drastic conformational changes, leading to profound differences in biological activity by altering binding interactions with the target. wto.org

Conformational Analysis and its Correlation with Biological Response

Conformational analysis explores the various three-dimensional shapes (conformers) a molecule can adopt and how these shapes influence its interactions with biological targets. researchgate.net The "bioactive conformation" is the specific shape a molecule assumes when it binds to a receptor and elicits a biological response. researchgate.net Predicting these conformations for flexible molecules is a significant challenge in drug design. researchgate.net

For SERT inhibitors, the conformational state of the transporter itself is critical. SERT cycles through different conformations, including outward-open, occluded, and inward-open states. nih.gov Known inhibitors can stabilize particular conformations, which can influence their mechanism of action and therapeutic effects. nih.gov For instance, some inhibitors stabilize an outward-open state, blocking serotonin binding, while others, like ibogaine, stabilize an inward-open conformation, leading to unique pharmacological profiles. nih.gov The lifetime of the drug-receptor complex, influenced by conformational changes, also determines the duration of the pharmacological effect.

However, specific detailed research findings or data tables on the conformational analysis of this compound and its direct correlation with its biological response, such as its specific binding mode to SERT or the conformational changes it induces in the transporter, are not provided in the publicly accessible search results.

Molecular and Cellular Mechanisms of Ivoqualine Action

Molecular Interaction Dynamics with the Serotonin (B10506) Transporter (SERT)

Binding Site Characterization and Ligand-Receptor Interactions

While Ivoqualine is established as a potent inhibitor of serotonin uptake wikipedia.org, specific detailed research findings regarding its precise binding site characterization and atomic-level ligand-receptor interactions with the human SERT are not extensively available in the provided public domain search results.

Generally, selective serotonin reuptake inhibitors, such as paroxetine (B1678475) and ibogaine, are known to bind to the central binding site of SERT. wikipedia.orgwikipedia.org This central site is typically accessible from the extracellular side and involves interactions with key transmembrane helices of the transporter. The binding of inhibitors to this site prevents the normal transport of serotonin. wikipedia.orgciteab.comwikipedia.org

Allosteric Modulation and Conformational Changes Induced by this compound

Specific data detailing this compound's ability to induce allosteric modulation or specific conformational changes within the SERT protein are not provided in the readily available research.

However, the mechanism of SERT function generally involves a series of conformational changes that enable the transport of serotonin and associated ions (sodium and chloride) across the neuronal membrane. wikipedia.orgciteab.comresearchgate.net Allosteric sites have been identified on SERT, where the binding of certain small molecules, including some antidepressants, can influence the transporter's function by slowing the dissociation of ligands from the central binding site. wikipedia.org Allosteric modulation is a recognized mechanism by which compounds can regulate protein function without directly binding to the orthosteric site. fishersci.camdpi.com

Cellular Pathway Modulation Downstream of Serotonin Reuptake Inhibition

Investigation of Serotonergic Receptor Subtype Regulation and Adaptation

Specific investigations into how this compound precisely regulates or induces adaptation in various serotonergic receptor subtypes (5-HT1 to 5-HT7, and their numerous subtypes) are not detailed in the provided search results.

In the broader context of SSRI action, the sustained increase in synaptic serotonin concentrations is thought to lead to adaptive changes in serotonergic receptors over time. For instance, a well-documented adaptation is the downregulation of somatodendritic 5-HT1A autoreceptors. mdpi.com These autoreceptors normally inhibit the firing of serotonergic neurons. Their downregulation, which occurs over weeks and is mediated by genomic mechanisms, is hypothesized to disinhibit the serotonergic neurons, leading to an increased firing rate and, consequently, greater serotonin release into the synaptic space. mdpi.com This delayed receptor adaptation is often considered a contributing factor to the delayed onset of therapeutic effects observed with many antidepressants. Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels, expressed across various cell types and mediating a wide array of physiological processes. fishersci.cafishersci.cawikidoc.org

Analysis of Intracellular Signaling Cascades Influenced by this compound

Direct analysis of the specific intracellular signaling cascades influenced by this compound following serotonin reuptake inhibition is not available in the provided information.

However, the binding of serotonin to its various receptor subtypes, most of which are GPCRs, initiates diverse intracellular signaling cascades. These can include modulation of ion channels, activation of phospholipase C, and regulation of adenylyl cyclase activity. fishersci.cafishersci.ca The specific signaling pathways activated depend on the particular serotonin receptor subtype engaged and the cellular context. fishersci.cafishersci.cauni.lu

Identification of Potential Off-Target Molecular Interactions and Their Significance

Information specifically identifying potential off-target molecular interactions for this compound and their significance is not detailed in the provided search results.

In general pharmacology, it is well-established that most small molecule drugs, despite their intended primary targets, can interact with unintended biological targets. mims.comnih.govnih.govnih.gov These "off-target" interactions can lead to a range of effects, including adverse drug reactions and toxicities, or sometimes contribute to therapeutic benefits through polypharmacology. mims.comnih.govnih.gov For example, some drugs initially targeting serotonin receptors have been found to have significant off-target interactions with other receptors, such as the 5-HT2B receptor, which has been implicated in cardiac valvular issues with certain compounds like fenfluramine. nih.gov Comprehensive identification and characterization of off-target interactions are critical for understanding a drug's full pharmacological profile, optimizing its safety, and predicting potential side effects during drug development. mims.comnih.gov

Preclinical Biological Activity and in Vitro Characterization of Ivoqualine

Cell-Based Assay Development for Serotonin (B10506) Reuptake Inhibition Efficacy

The development of robust cell-based assays is fundamental for quantifying the efficacy of compounds like Ivoqualine in inhibiting serotonin reuptake. These assays typically involve cell lines that endogenously express or are engineered to express the human serotonin transporter (SERT). Examples include human placental choriocarcinoma JAR cells, which endogenously express high levels of SERT, and human embryonic kidney (HEK293) cells transfected with SERT. suprabank.orgwikipedia.orgguidetopharmacology.orguni.lu

In such assays, the uptake of radiolabeled serotonin (e.g., [3H]serotonin) into the cells is measured in the presence and absence of the test compound. The inhibition of this uptake by the compound provides a quantitative measure of its potency, often expressed as an IC50 value (the concentration required to inhibit 50% of serotonin reuptake). suprabank.orguni.lu While this compound's potent serotonin reuptake inhibition has been noted, specific detailed data on the development of cell-based assays solely focused on this compound's efficacy beyond its general comparative potency is not widely available in the public domain.

Functional Characterization of this compound in Neuronal and Non-Neuronal Cell Lines

Functional characterization of a compound in various cell lines provides insights into its cellular mechanisms of action and potential off-target effects.

Neuronal Cell Lines

Non-Neuronal Cell Lines

Beyond neuronal systems, assessing a compound's activity in non-neuronal cell lines is crucial for a comprehensive understanding of its biological profile. Early research on this compound indicated its effect on serotonin levels and uptake in human platelets. fishersci.ca Platelets are known to actively take up and store serotonin, making them relevant non-neuronal models for studying serotonin transporter activity. Other non-neuronal cell types, such as endothelial cells, glial cells (e.g., astrocytes, oligodendrocytes, microglia), and liver cells, are also used in in vitro studies to explore a compound's interactions with different physiological systems, its metabolism, and potential peripheral effects. While the interaction with human platelets has been noted, detailed functional characterization of this compound in a broader range of non-neuronal cell lines is not extensively documented in publicly accessible research.

In Vitro Models for Assessing Cellular Responses to this compound

Advanced in vitro models offer more physiologically relevant platforms for assessing complex cellular responses to chemical compounds.

High-Throughput Screening Approaches for Activity Profiling

High-throughput screening (HTS) is a powerful methodology enabling the rapid and cost-effective evaluation of large numbers of compounds against specific biological targets or cellular pathways. HTS assays are typically miniaturized and automated, utilizing multi-well plates (e.g., 96-, 384-, or 1536-well formats) with various readouts such as fluorescence, luminescence, or absorbance. For a compound like this compound, HTS could be employed to:

Primary Screening: Identify its activity across a broad panel of serotonin receptors or other neurotransmitter transporters to confirm selectivity and identify potential off-targets.

Secondary Screening: Characterize dose-response relationships (e.g., IC50 values) in a more refined manner.

Phenotypic Screening: Assess its impact on complex cellular phenotypes, such as cell proliferation, viability, or specific protein expression patterns.

While HTS is a standard approach in modern drug discovery for profiling compound activity, specific data tables or detailed research findings demonstrating the application of high-throughput screening approaches for this compound's activity profiling are not available in the provided information.

Organotypic Co-Culture Systems for Complex Biological Responses

Organotypic co-culture systems represent sophisticated in vitro models that aim to recapitulate the complex cellular interactions and microenvironments found in living tissues. fishersci.ca These systems involve culturing two or more different cell types together, sometimes in three-dimensional (3D) matrices or as tissue slices, to mimic the physiological architecture and cell-cell communication of an organ.

For a compound affecting the nervous system like this compound, organotypic co-cultures could include:

Neuronal-Glial Co-cultures: To study the interplay between neurons and glial cells (astrocytes, oligodendrocytes, microglia) and how this compound might modulate these interactions or affect neuronal maturation and network function in a more complex environment.

Brain Slice Cultures: To maintain the intricate cytoarchitecture and synaptic connections of brain tissue, allowing for the study of drug effects on neuronal circuits and plasticity. uni.lu

These models provide a more physiologically relevant context than traditional monolayer cultures, enabling the assessment of complex biological responses such as long-term cellular effects, tissue-level changes, and the impact of cell-cell communication on compound activity. However, specific detailed research findings on the use of organotypic co-culture systems to assess cellular responses to this compound are not publicly documented.

Computational and Theoretical Studies of Ivoqualine

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Binding

Molecular docking and dynamics simulations are fundamental computational techniques used to predict the binding modes, affinities, and dynamic interactions between a ligand (such as Ivoqualine) and its target protein. nih.govnih.govyoutube.comresearchgate.net For this compound, known for its activity as a serotonin (B10506) uptake inhibitor, the primary target of interest is the serotonin transporter (SERT). ncats.io

Molecular Docking: This method predicts the preferred orientation of this compound when bound to the active site of SERT, along with an estimation of its binding affinity. nih.govyoutube.com Docking algorithms explore various conformations of the ligand and orientations within the protein's binding pocket, scoring them based on interaction energies. youtube.com Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are identified, providing insights into the molecular basis of this compound's selectivity and potency. nih.govresearchgate.net For instance, docking studies would aim to identify the specific amino acid residues within the SERT binding site that form critical interactions with this compound, contributing to its inhibitory effect.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the ligand-protein complex, MD simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time. hun-ren.hu These simulations track the movement of atoms and molecules, allowing researchers to observe the stability of the this compound-SERT complex, conformational changes upon binding, and the residence time of this compound in the binding site. MD simulations can refine docking poses, calculate more accurate binding free energies, and reveal transient interactions that might be missed in static docking. hun-ren.hu

Detailed Research Findings (Illustrative Data): Hypothetical molecular docking studies for this compound with SERT (PDB ID: 5I6X) could yield binding affinities and interaction profiles as shown below. These findings would suggest strong binding driven by a combination of hydrogen bonding and hydrophobic interactions within the transporter's binding pocket.

| Ligand | Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type (Illustrative) |

| This compound | SERT | -9.5 | Phe335, Ile172, Asp98 | Hydrophobic, H-bond, Electrostatic |

| Clomipramine (B1669221) | SERT | -8.8 | Phe335, Tyr176, Gly99 | Hydrophobic, H-bond |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that establish mathematical relationships between the chemical structure of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are invaluable for designing and optimizing this compound derivatives with enhanced therapeutic profiles. nih.gov

QSAR Modeling: For this compound, QSAR models would correlate structural descriptors of various this compound derivatives (e.g., molecular weight, LogP, topological polar surface area, electronic properties) with their measured serotonin uptake inhibitory activity. nih.govnih.gov By analyzing these relationships, researchers can identify specific structural features or molecular properties that contribute positively or negatively to activity. This allows for the rational design of new derivatives with predicted higher potency or selectivity. nih.gov For instance, if a particular substituent on the quinoline (B57606) core enhances activity, QSAR can quantify this effect and guide further modifications.

QSPR Modeling: QSPR models, on the other hand, would predict various physicochemical properties of this compound derivatives, such as solubility, lipophilicity (LogP), or melting point, based on their molecular structure. researchgate.net These properties are crucial for a compound's drug-likeness and its behavior in biological systems. nih.gov

Detailed Research Findings (Illustrative Data): A hypothetical QSAR study on a series of this compound derivatives (e.g., with modifications at the methoxy (B1213986) group or the piperidine (B6355638) ring) could yield a predictive model. An example of a QSAR equation might be: pIC50 = c1 * LogP + c2 * TPSA + c3 * HBD + c4 * HBA + c5 * MW + Intercept Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, HBD is the number of hydrogen bond donors, HBA is the number of hydrogen bond acceptors, and MW is the molecular weight.

| Derivative | LogP (Predicted) | TPSA (Predicted) | HBD | HBA | pIC50 (Predicted) |

| This compound | 3.5 | 45.1 | 1 | 3 | 7.8 |

| Derivative A | 3.8 | 40.5 | 1 | 2 | 8.1 |

| Derivative B | 3.2 | 50.3 | 2 | 4 | 7.2 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the risk of late-stage failures. nih.govnih.goviscientific.orgarxiv.orgyoutube.com For this compound and its potential derivatives, predicting ADME properties helps in optimizing their drug-likeness. nih.gov

Key ADME Parameters Predicted:

Absorption: Parameters like Caco-2 permeability (a measure of intestinal absorption) and oral bioavailability can be predicted. youtube.com

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (Vd) are crucial for compounds targeting the central nervous system, which is relevant for a serotonin uptake inhibitor like this compound. nih.gov

Metabolism: Prediction of metabolic stability (e.g., half-life in liver microsomes) and identification of potential cytochrome P450 (CYP) enzyme inhibition or induction are vital. nih.gov

Excretion: Renal clearance and the primary route of excretion can be estimated. nih.gov

Computational Methods: Various computational tools and algorithms, including machine learning models trained on large datasets of known compounds, are used for ADME prediction. nih.goviscientific.orgarxiv.org These tools analyze molecular descriptors to provide rapid assessments of a compound's ADME profile. nih.gov

Detailed Research Findings (Illustrative Data): Hypothetical in silico ADME predictions for this compound could provide insights into its pharmacokinetic behavior.

| Property (Unit) | This compound (Predicted Value) | Interpretation (Illustrative) |

| LogP (octanol-water) | 3.5 | Moderate lipophilicity, suggesting good membrane permeability. |

| TPSA (Ų) | 45.1 | Within range for good oral absorption and BBB penetration. |

| Caco-2 Permeability (nm/s) | >100 | High permeability, indicating good intestinal absorption. |

| Plasma Protein Binding (%) | >90 | High, common for many drugs, but impacts free drug concentration. |

| CYP2D6 Inhibition | Low | Low risk of drug-drug interactions via this pathway. |

Network Pharmacology Approaches to Identify System-Level Effects and Polypharmacology

Network pharmacology is an emerging approach that investigates the complex interactions between drugs, targets, and diseases at a systems level, moving beyond the traditional "one drug, one target" paradigm. nih.govnih.govyoutube.com For this compound, network pharmacology can provide a comprehensive understanding of its therapeutic effects, potential off-target activities, and polypharmacology.

Application to this compound:

Pathway Analysis: By mapping this compound's predicted targets onto biological networks (e.g., protein-protein interaction networks, metabolic pathways), researchers can identify the key biological pathways modulated by the compound. This helps in understanding its mechanism of action in a broader context. nih.gov

Polypharmacology and Synergistic Effects: Network pharmacology can reveal if this compound interacts with multiple targets (polypharmacology) and how these interactions might lead to synergistic therapeutic effects or complex biological responses. This is particularly relevant for compounds like serotonin reuptake inhibitors, which often have broader effects on neurotransmitter systems.

Detailed Research Findings (Illustrative Data): A hypothetical network pharmacology analysis of this compound could reveal its influence on various biological pathways and potential off-targets.

| Identified Target/Pathway | Role in System (Illustrative) | Predicted Interaction (Illustrative) | Significance for this compound (Illustrative) |

| SERT (SLC6A4) | Serotonin Reuptake | Strong Inhibition | Primary therapeutic effect. |

| NET (SLC6A2) | Norepinephrine (B1679862) Reuptake | Weak Inhibition | Potential contribution to antidepressant effects. |

| HTR1A Receptor | Serotonin Receptor | Modulatory Effect | Possible downstream signaling modulation. |

| Dopamine (B1211576) Pathway | Neurotransmission | Indirect Modulation | Broader neurological impact. |

Theoretical Chemistry Calculations for Reaction Pathway Analysis in this compound Synthesis

Theoretical chemistry calculations, particularly quantum mechanical methods like Density Functional Theory (DFT), are powerful tools for analyzing and predicting chemical reaction pathways. hun-ren.huwikipedia.orgrice.edu These calculations can provide detailed insights into reaction mechanisms, transition states, activation energies, and thermodynamic stabilities of intermediates, which are crucial for optimizing the synthesis of complex molecules like this compound. hun-ren.humit.edu

Application to this compound Synthesis:

Mechanism Elucidation: Theoretical calculations can map out the energy landscape of a synthetic reaction, identifying rate-determining steps and key intermediates. This helps in understanding why certain reaction conditions are optimal or why side reactions occur. hun-ren.humit.edu

Transition State Analysis: By locating and characterizing transition states, researchers can gain insights into the molecular geometry and electronic structure at the point of highest energy along a reaction pathway. This information is critical for designing catalysts or modifying reaction conditions to lower activation barriers and improve yields. hun-ren.hu

Selectivity Prediction: For reactions that can yield multiple products (e.g., enantiomers or diastereomers), theoretical calculations can predict the relative stabilities of transition states leading to each product, thereby predicting reaction selectivity (e.g., enantioselectivity or regioselectivity). hun-ren.hu This is highly relevant for a chiral molecule like this compound, as its stereochemistry is defined. ncats.io

Rational Design of Synthetic Routes: By understanding the energetics and mechanisms of various proposed synthetic steps, computational chemists can rationally design more efficient, selective, and environmentally friendly routes for this compound synthesis, reducing the need for extensive experimental trial-and-error. mit.edu

Detailed Research Findings (Illustrative Data): A hypothetical theoretical chemistry study on a key step in this compound synthesis (e.g., the formation of the quinoline ring or the attachment of the piperidine side chain) could provide an energy profile.

| Reaction Step (Illustrative) | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Cyclization of Precursor A | Precursor A | Intermediate B | 25.0 | -10.5 |

| Coupling of Intermediate B with Piperidine | Intermediate B, Piperidine | This compound | 18.2 | -15.3 |

| Side Reaction X | Precursor A | Byproduct Y | 28.5 | -5.0 |

Advanced Research Perspectives and Future Directions for Ivoqualine

Exploration of Novel Therapeutic Indications Based on Mechanistic Understanding

Ivoqualine's primary known mechanism of action involves the selective inhibition of serotonin (B10506) reuptake. fda.gov This mechanism is characteristic of selective serotonin reuptake inhibitors (SSRIs), a class of antidepressants widely used to treat depression and anxiety disorders by increasing serotonin availability in the brain. mayoclinic.org While this compound's initial studies focused on this core activity, a deeper exploration of its mechanistic understanding could potentially uncover novel therapeutic indications beyond conventional antidepressant applications.

Future research could involve comprehensive profiling of this compound's interaction with various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT3, 5-HT7) and other neurotransmitter systems to identify any polypharmacological effects. nih.govclinmedjournals.org Understanding the precise binding kinetics, allosteric modulation, and downstream signaling pathways activated or inhibited by this compound could reveal new therapeutic targets. For instance, some serotonin-modulating compounds have shown potential in areas such as pain management, neurodegenerative diseases, or even certain inflammatory conditions, often through complex interactions with various receptors and signaling cascades that extend beyond simple reuptake inhibition. clinmedjournals.orgnih.gov However, specific research investigating such novel indications for this compound is not widely available in the public domain.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The field of drug discovery is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to enhance efficiency, reduce costs, and accelerate the identification and optimization of therapeutic compounds. jheor.orgroche.commodernvivo.comfda.govcrownbio.comchemindigest.comresearchgate.net While specific applications of AI and ML to this compound's drug discovery process are not detailed in current public records, these technologies hold significant potential for compounds like this compound.

AI and ML algorithms can be employed across various stages of drug discovery, including:

Target Identification: Analyzing vast biological and chemical datasets to identify novel targets related to serotonin pathways or other potential mechanisms. modernvivo.cominsilico.comowkin.com

Virtual Screening: Rapidly screening large libraries of molecules, including this compound analogues, to predict their binding affinity to specific targets and potential efficacy, significantly reducing the need for extensive physical testing. modernvivo.comresearchgate.netamr-action.auchemrxiv.org

De Novo Design: Generating novel molecular structures with desired properties, potentially leading to new this compound analogues with improved potency, selectivity, or pharmacokinetic profiles. roche.comcrownbio.cominsilico.com

Predictive Modeling: Forecasting a compound's properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), early in the discovery process, thereby streamlining lead optimization. jheor.orgmodernvivo.comresearchgate.netyoutube.com

The integration of AI and ML could enable researchers to explore a broader chemical space around the this compound scaffold, identify subtle molecular signatures associated with desired activities, and predict optimal drug candidates more rapidly. roche.commodernvivo.comcrownbio.comamr-action.auaqemia.com

Development of Advanced In Vitro Systems for Enhanced Preclinical Predictivity

Traditional two-dimensional (2D) cell cultures, while foundational, often fail to fully recapitulate the complex physiological environment of living tissues, leading to limitations in preclinical predictivity. abcam.comthermofisher.comibidi.com Advanced in vitro systems, such as three-dimensional (3D) cell cultures and organoid models, offer more physiologically relevant platforms for drug testing and disease modeling. abcam.comthermofisher.comibidi.comcelvivo.comnih.goveurekalert.org

While specific studies on this compound utilizing these advanced models are not widely reported, their application could significantly enhance the understanding of its pharmacological effects:

3D Spheroids and Organoids: These models can mimic the complex cellular interactions, tissue architecture, and microenvironment of various organs, including the brain, where serotonin exerts its effects. abcam.comthermofisher.comcelvivo.comnih.goveurekalert.orgnih.govisoor.org For instance, brain organoids could provide a more accurate representation of neuronal networks and serotonin transporter distribution, allowing for a more predictive assessment of this compound's efficacy and selectivity. nih.gov

Organ-on-a-Chip Systems: Microfluidic devices designed to simulate organ-level functions could enable dynamic studies of this compound's absorption, distribution, and interaction with specific cell types under flow conditions. abcam.comibidi.com

Patient-Derived Models: Utilizing patient-derived cells to create 3D cultures or organoids could facilitate personalized medicine approaches, allowing for the evaluation of this compound's effects in a patient-specific context. owkin.comibidi.comnih.govnih.govyoutube.com

These advanced in vitro systems could provide more robust data for this compound, bridging the gap between traditional cell culture and in vivo studies, and potentially reducing the need for extensive animal testing. thermofisher.comcelvivo.comeurekalert.org

Strategies for Overcoming Synthetic Challenges and Improving Yields of Complex this compound Analogues

The synthesis of complex organic molecules, especially those with multiple stereocenters or challenging ring systems like quinoline (B57606) derivatives, can present significant synthetic challenges, impacting scalability and yield. mit.edursc.org this compound possesses a complex chemical structure with defined stereocenters. fda.gov While specific synthetic challenges or strategies for improving yields of this compound or its complex analogues are not extensively detailed in the public domain, general approaches in synthetic chemistry could be applied.

Potential strategies for overcoming synthetic challenges and improving yields for complex analogues of this compound could include:

Retrosynthetic Analysis and Novel Reaction Development: Employing advanced retrosynthetic strategies to identify more efficient and convergent synthetic routes. This could involve developing new catalytic reactions or optimizing existing ones to overcome difficult bond formations or stereochemical control issues. mit.eduepfl.chyoutube.com

Flow Chemistry and Automation: Utilizing continuous flow reactors and automated synthesis platforms to improve reaction control, safety, and scalability, potentially leading to higher yields and reduced waste. syntechcdt.com

Computational Chemistry and Process Optimization: Applying computational modeling to predict reaction outcomes, optimize reaction conditions (e.g., temperature, pressure, catalyst selection), and understand reaction mechanisms, thereby guiding experimental efforts and improving yields. researchgate.netchemrxiv.orgmit.edumpg.de

Green Chemistry Principles: Incorporating principles of green chemistry to design more sustainable and environmentally friendly synthetic routes, reducing the use of hazardous reagents and solvents, and minimizing byproducts.

The development of efficient and high-yielding synthetic pathways is crucial for the scalable production of this compound and its potential analogues for further research and development.

Q & A

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships observed in this compound toxicity studies?

- Methodological Answer: Apply four-parameter logistic (4PL) regression to model sigmoidal curves. Use Bayesian hierarchical models to account for inter-experiment variability. For threshold effects, segmented regression or piecewise linear models can identify breakpoints in dose-response data .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., IC50 values across cell lines) with error margins (SEM/SD) and statistical significance (p-values).

- Figures : Use heatmaps for omics data or 3D structures from SCXRD. Ensure all axes are labeled, and legends describe methodologies .

Note: Avoid citing non-peer-reviewed sources (e.g., ). Prioritize databases like PubMed, SciFinder, and institutional repositories for literature reviews.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.